Ethyl 4-[({3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[({3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes a thiophene ring, an imidazolidinone moiety, and a benzoate ester
Preparation Methods
The synthesis of Ethyl 4-[({3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a series of reactions starting from simple precursors like 2-bromo-3-methylthiophene. This involves halogenation, followed by coupling reactions to introduce the ethyl group.
Synthesis of the Imidazolidinone Moiety: The imidazolidinone ring is formed by reacting phenyl isocyanate with an appropriate diamine under controlled conditions.
Coupling Reactions: The thiophene derivative is then coupled with the imidazolidinone moiety using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate.
Esterification: The final step involves esterification of the intermediate with ethyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
Ethyl 4-[({3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of amides or thioesters.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Ethyl 4-[({3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets like enzymes and receptors.
Material Science: Its structural properties make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Industrial Processes: The compound’s reactivity and stability are explored for applications in catalysis and as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[({3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The thiophene ring and imidazolidinone moiety may bind to active sites of enzymes, inhibiting their activity. The benzoate ester group can facilitate cellular uptake and distribution, enhancing the compound’s bioavailability. Pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes.
Comparison with Similar Compounds
Ethyl 4-[({3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate can be compared with similar compounds like:
Ethyl 4-[methyl(2-phenyl-1,3-thiazol-4-yl)amino]benzoate: Similar in structure but contains a thiazole ring instead of a thiophene ring.
Ethyl 4-(2-chloroacetamido)benzoate: Contains a chloroacetamido group, leading to different reactivity and applications.
Propanenitrile, 3-[2-[ethyl[3-methyl-4-[2-(5-nitro-1,2-benzisothiazol-3-yl)diazenyl]phenyl]amino]ethoxy]: Contains a benzisothiazole ring, offering different biological activities.
Properties
Molecular Formula |
C27H27N3O5S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H27N3O5S/c1-3-35-26(33)19-9-11-20(12-10-19)28-24(31)17-22-25(32)30(21-7-5-4-6-8-21)27(34)29(22)15-13-23-18(2)14-16-36-23/h4-12,14,16,22H,3,13,15,17H2,1-2H3,(H,28,31) |
InChI Key |
VVAPKKWTBKPSHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=C(C=CS3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.